Ethyl 4-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]piperazine-1-carboxylate
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Overview
Description
ETHYL 4-[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a pyrazine ring, and an ester group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves multiple steps, starting with the formation of the isoxazole ring. One common method involves the cyclization of benzyl chloroxime with ethyl acetoacetate, followed by hydrolysis . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The use of catalysts, such as copper (I) or ruthenium (II), can enhance the efficiency of the cycloaddition reactions involved in the synthesis .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its functional groups.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and pH levels to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
ETHYL 4-[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: Its potential biological activities make it a candidate for drug discovery and development.
Medicine: It may be investigated for its therapeutic potential in treating various diseases.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of ETHYL 4-[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets and pathways within biological systems. The isoxazole ring, for example, is known to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole derivatives, such as 5-Methyl-3-phenylisoxazole-4-carboxylic acid and its analogs .
Uniqueness
ETHYL 4-[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C18H21N3O4 |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
ethyl 4-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C18H21N3O4/c1-3-24-18(23)21-11-9-20(10-12-21)17(22)15-13(2)25-19-16(15)14-7-5-4-6-8-14/h4-8H,3,9-12H2,1-2H3 |
InChI Key |
NXNRHSWXZNAYCF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=C(ON=C2C3=CC=CC=C3)C |
Origin of Product |
United States |
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